molecular formula C10H12BrNO2 B3059680 Methyl 5-bromo-2-(dimethylamino)benzoate CAS No. 1131587-63-7

Methyl 5-bromo-2-(dimethylamino)benzoate

Cat. No.: B3059680
CAS No.: 1131587-63-7
M. Wt: 258.11
InChI Key: OKODHIROTGDYQO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(dimethylamino)benzoate ( 164513-41-1) is a benzoate derivative ester compound with a molecular formula of C 10 H 12 BrNO 2 and a molecular weight of 258.12 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The structure incorporates both a bromo substituent and a dimethylamino functional group on the aromatic ring, making it a versatile precursor for further chemical transformations, including metal-catalyzed cross-coupling reactions. The specific placement of these functional groups is designed to facilitate the development of more complex molecules, particularly in medicinal chemistry for the synthesis of potential active compounds. As with all fine chemicals, proper handling procedures should be observed. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-(dimethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKODHIROTGDYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661013
Record name Methyl 5-bromo-2-(dimethylamino)benzoate
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Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-63-7
Record name Methyl 5-bromo-2-(dimethylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131587-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Methyl 5 Bromo 2 Dimethylamino Benzoate and Its Analogues

Strategies for ortho-Amination and Bromination of Benzoates

The construction of the target molecule involves the precise installation of a bromine atom and a dimethylamino group onto a methyl benzoate (B1203000) scaffold. The order of these transformations and the methods used are critical for a successful synthesis.

Regioselective Bromination Techniques

Electrophilic aromatic bromination is a fundamental transformation in organic synthesis. The regiochemical outcome is governed by the electronic properties of the substituents already present on the aromatic ring. In the case of methyl benzoate, the ester group is a meta-director and a deactivator due to its electron-withdrawing nature through both inductive and resonance effects. wordpress.comrsc.org

Direct bromination of methyl benzoate, typically using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would yield primarily Methyl 3-bromobenzoate. rsc.orgbrainly.com To achieve the desired 5-bromo substitution pattern relative to the ester group, the directing effects of a second substituent must be considered. If an ortho-directing group, such as an amino or methyl group, is present at the C-2 position, it will direct the incoming electrophile (bromine) to its para-position, which corresponds to the C-5 position of the benzoate ring.

Common brominating agents for achieving high regioselectivity in activated systems include N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (B95107) or acetonitrile (B52724). researchgate.net The choice of reagent and conditions can be optimized to favor the desired isomer and minimize the formation of byproducts. researchgate.net

Introduction of the Dimethylamino Moiety

Introducing an amino group at the ortho position to an ester can be challenging. Modern synthetic approaches have moved beyond classical methods like nitration followed by reduction, which often require harsh conditions and may lack regioselectivity. rsc.org

Contemporary strategies for ortho-amination include:

Transition Metal-Catalyzed C-H Amination: This powerful technique allows for the direct formation of a C-N bond at a position directed by a coordinating group. The carboxyl or ester group can act as a weakly coordinating directing group, guiding a transition metal catalyst (e.g., rhodium or copper) to activate the adjacent C-H bond for amination. rsc.orgresearchgate.netnih.govacs.org This method can provide direct access to ortho-aminated benzoates.

Reductive Amination: This is a versatile and widely used method for forming C-N bonds. masterorganicchemistry.comlibretexts.orgnih.govorganic-chemistry.org While it typically involves the reaction of a carbonyl compound with an amine, specific variations can be adapted for aromatic systems. For converting a primary or secondary amine into a tertiary dimethylamine (B145610), the Eschweiler-Clarke reaction is a classic and effective method. wikipedia.orgnrochemistry.comorganic-chemistry.orgmdpi.com This reaction uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent, efficiently methylating the amine without the risk of forming quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like fluorine or chlorine) is present at the ortho position on an electron-deficient ring, it can be displaced by dimethylamine. However, this route is less direct for the target compound unless starting from a pre-functionalized precursor.

Precursor Synthesis and Derivatization Routes

Several synthetic pathways can be envisioned for Methyl 5-bromo-2-(dimethylamino)benzoate, starting from commercially available or readily synthesized precursors.

Synthesis from Methyl 2-amino-5-bromobenzoate

This is arguably the most direct route as the precursor, Methyl 2-amino-5-bromobenzoate, already possesses the correct arrangement of the bromine atom, amino group, and methyl ester. sigmaaldrich.comguidechem.comscbt.com The synthesis is completed by the exhaustive methylation of the primary amino group.

The Eschweiler-Clarke reaction is highly suitable for this transformation. wikipedia.orgmdpi.com By treating Methyl 2-amino-5-bromobenzoate with an excess of formaldehyde and formic acid and heating the mixture, the primary amine is converted directly to the tertiary dimethylamino group. nrochemistry.comyoutube.com This one-pot procedure is known for its high yields and operational simplicity.

An alternative methylation method involves using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, to prevent N-alkylation from competing with O-alkylation of the ester. A published synthesis of a related N-methylated compound from Methyl 2-amino-5-bromobenzoate utilized sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of a methylating agent. researchgate.netnih.gov A similar two-step process with an excess of the methylating agent could yield the desired dimethylated product.

Table 1: Synthetic Route from Methyl 2-amino-5-bromobenzoate
StepStarting MaterialReagents and ConditionsProduct
1Methyl 2-amino-5-bromobenzoateExcess formaldehyde (CH₂O), excess formic acid (HCOOH), heat.This compound

Synthesis from Methyl 5-bromo-2-methylbenzoate

This pathway involves the functionalization of the methyl group at the C-2 position. The synthesis would proceed in two key steps: benzylic bromination followed by nucleophilic substitution.

First, the precursor Methyl 5-bromo-2-methylbenzoate is required. This can be prepared by the esterification of 5-bromo-2-methylbenzoic acid. The benzylic methyl group is then selectively brominated, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This reaction yields the key intermediate, Methyl 5-bromo-2-(bromomethyl)benzoate.

Table 2: Synthesis of the Intermediate from Methyl 5-bromo-2-methylbenzoate
StepStarting MaterialReagents and ConditionsProduct
1Methyl 5-bromo-2-methylbenzoateN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), heat/light.Methyl 5-bromo-2-(bromomethyl)benzoate

Utilizing Methyl 5-bromo-2-(bromomethyl)benzoate as an Intermediate

Once synthesized, Methyl 5-bromo-2-(bromomethyl)benzoate serves as an excellent electrophile for introducing the dimethylamino group. apollosynth.combiosynth.com The benzylic bromide is highly reactive towards nucleophiles.

The final step involves a nucleophilic substitution reaction. mdpi.com The intermediate is treated with an excess of dimethylamine, which can be used as a solution in a solvent like tetrahydrofuran (THF) or ethanol (B145695). A non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, is often added to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. This reaction typically proceeds under mild conditions to afford this compound in good yield.

Table 3: Final Step Utilizing the Bromomethyl Intermediate
StepStarting MaterialReagents and ConditionsProduct
1Methyl 5-bromo-2-(bromomethyl)benzoateDimethylamine ((CH₃)₂NH), base (e.g., K₂CO₃ or Et₃N), solvent (e.g., THF).This compound

Pathways involving other substituted methyl benzoates (e.g., methyl 5-bromo-2-hydroxybenzoate)

The synthesis of this compound can be effectively achieved from other substituted methyl benzoates, most notably through the conversion of a hydroxyl group. One common precursor is methyl 5-bromo-2-hydroxybenzoate (B13816698). The conversion of the hydroxyl (-OH) group to a dimethylamino (-N(CH3)2) group typically involves a two-step process. First, the hydroxyl group is transformed into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution. The subsequent reaction with dimethylamine then yields the final product.

For instance, methyl 5-bromo-2-hydroxybenzoate can be reacted with toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form the corresponding tosylate. This intermediate is then subjected to nucleophilic substitution with dimethylamine, often in a polar aprotic solvent like dimethylformamide (DMF), to yield this compound. An alternative pathway involves the O-methylation of methyl 5-bromo-2-hydroxybenzoate followed by a nucleophilic substitution reaction. researchgate.netnih.govresearchgate.net

Another key precursor is Methyl 2-amino-5-bromobenzoate. This compound can undergo N-methylation to introduce the two methyl groups. A common method involves reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. For example, a related compound, methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, is synthesized by first reacting methyl-2-amino-5-bromobenzoate with methanesulfonyl chloride, followed by a reaction with sodium hydride (NaH) and subsequent methylation in dimethylformamide. nih.govresearchgate.net

Below is a table summarizing a representative synthetic pathway from a substituted methyl benzoate.

Starting MaterialReagentsConditionsIntermediate/ProductYield
Methyl 5-bromo-2-hydroxybenzoic acid1. Sodium Hydride (NaH), DMF 2. Methyl Iodide (CH3I)Room temperatureMethyl 5-bromo-2-hydroxybenzoateNot specified
Methyl 2-amino-5-bromobenzoate1. Methanesulfonyl chloride, Dichloromethane 2. NaH, DMF333-343 K, then Room TempMethyl-5-bromo-2-[(methylsulfonyl)amino]benzoateNot specified

Reaction Mechanism Elucidation in Synthesis

Mechanistic Investigations of Bromination Reactions

The introduction of a bromine atom at the 5-position of the methyl 2-(dimethylamino)benzoate ring is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the generation of a potent electrophile, typically the bromonium ion (Br+). This is often achieved by reacting molecular bromine (Br2) with a Lewis acid catalyst, such as iron(III) bromide (FeBr3). wordpress.com

The reaction proceeds as follows:

Generation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a more electrophilic bromine species which can be represented as Br+-[FeBr4]-.

Electrophilic Attack: The electron-rich aromatic ring of methyl 2-(dimethylamino)benzoate attacks the electrophilic bromine. The directing effects of the substituents are crucial. The dimethylamino group is a powerful activating, ortho, para-directing group due to resonance donation of its lone pair of electrons. The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. The directing effects are synergistic for the 5-position, which is para to the strongly activating dimethylamino group and meta to the deactivating ester group. This leads to a high regioselectivity for the formation of the 5-bromo isomer.

Formation of the Sigma Complex: The attack on the electrophile disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization: A weak base, such as the [FeBr4]- complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound, along with regenerating the catalyst and forming hydrogen bromide (HBr). wordpress.com

The reaction at the meta position relative to the ester is slower than the reaction of benzene (B151609) itself, but the powerful activating effect of the dimethylamino group at the para position makes this specific bromination efficient. wordpress.com

Understanding Dimethylamino Group Introduction Mechanisms

The introduction of the dimethylamino group onto the methyl 5-bromobenzoate scaffold can be achieved through several mechanistic pathways, primarily nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This mechanism is viable if a suitable leaving group (e.g., fluorine, chlorine, or a nitro group) is present at the 2-position of the methyl 5-bromobenzoate ring. The reaction requires the presence of an electron-withdrawing group (in this case, the methyl ester) to activate the ring towards nucleophilic attack.

The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile, dimethylamine ((CH3)2NH), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing ester group, which stabilizes the intermediate.

Loss of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and versatile method is the Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (like methyl 2,5-dibromobenzoate) and an amine (dimethylamine).

The catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a palladium(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form an amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This method is often preferred due to its broad substrate scope and tolerance of various functional groups.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free and Catalytic Methods

A key goal of green chemistry is to minimize the use of volatile organic solvents, which are often toxic and contribute to environmental pollution.

Solvent-Free Synthesis: Research has focused on performing reactions under solvent-free conditions, for example, by using microwave irradiation to facilitate reactions between solid reagents. researchgate.net For related syntheses, such as the esterification of benzoic acids to form methyl benzoates, solid acid catalysts have been developed that allow the reaction to proceed without the need for traditional, corrosive liquid acids like sulfuric acid. mdpi.com These catalysts can often be easily separated and reused.

Catalytic Methods: The use of catalysts is central to green chemistry as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric reagents. mdpi.com The development of solid acid catalysts for esterification is one such example. mdpi.comresearchgate.net In the context of amination, palladium-catalyzed methods like the Buchwald-Hartwig reaction are highly efficient, requiring only small amounts of catalyst to produce large quantities of product, thereby reducing waste from metal reagents.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov

Atom Economy Analysis: Synthetic pathways are evaluated based on their atom economy. Addition reactions, for example, have a 100% atom economy as all reactant atoms are part of the product. nih.gov In contrast, substitution reactions, like many traditional methods for synthesizing amines, often have low atom economy due to the formation of stoichiometric amounts of waste byproducts (e.g., salts). rsc.orgprimescholars.com The Gabriel synthesis of amines, for instance, is known for its very low atom economy. primescholars.com

Choosing reactions with higher intrinsic atom economy, such as catalytic amination over classical substitution methods.

Utilizing recyclable catalysts, which reduces the amount of waste generated from the reaction workup. mdpi.com

Developing processes that utilize renewable feedstocks or convert waste streams into valuable chemicals. rsc.orgprezi.com For instance, recent efforts have explored synthesizing amines from renewable biomass resources. rsc.org

The table below provides a comparison of atom economy for different reaction types relevant to the synthesis.

Reaction TypeGeneral EquationAtom EconomyExample Relevance
AdditionA + B → C100%Ideal, but not directly applicable for the main transformations.
SubstitutionA-B + C → A-C + B<100%Bromination and SNAr reactions generate byproducts (HBr, salts).
Catalytic CouplingAr-X + H-NR2 → Ar-NR2 + H-X<100% (but high efficiency)Buchwald-Hartwig amination minimizes reagent waste.

Iii. Spectroscopic and Structural Characterization of Methyl 5 Bromo 2 Dimethylamino Benzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 5-bromo-2-(dimethylamino)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the substitution pattern of the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the dimethylamino group protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-donating dimethylamino group and the electron-withdrawing bromo and methyl ester groups will cause characteristic shifts in the aromatic region.

The aromatic region would likely display three signals corresponding to the protons at positions 3, 4, and 6 of the benzene ring. The proton at C6, being ortho to the bromine atom, would likely appear as a doublet. The proton at C4, situated between the bromo and methyl ester groups (meta to both), would likely be a doublet of doublets. The proton at C3, ortho to the dimethylamino group, would also be expected to be a doublet. The coupling constants (J), measured in Hertz (Hz), would provide information about the relative positions of these protons. A typical ortho coupling (³J_HH) is in the range of 7-10 Hz, while a meta coupling (⁴J_HH) is smaller, around 2-3 Hz.

The N-methyl protons of the dimethylamino group are expected to appear as a singlet in the upfield region, as would the O-methyl protons of the ester group, with the latter likely being slightly more downfield due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.8d~8.5
H-4~7.3dd~8.5, ~2.5
H-6~7.8d~2.5
N(CH₃)₂~2.7s-
OCH₃~3.9s-

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet. These are predicted values and may vary in an actual experimental spectrum.

The proton-decoupled ¹³C NMR spectrum of this compound would show ten distinct signals, corresponding to each of the ten carbon atoms in the molecule, confirming the absence of molecular symmetry. The chemical shifts of the carbon atoms provide valuable information about their chemical environment.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The carbon atom attached to the bromine (C5) would be influenced by the heavy atom effect, while the carbon attached to the nitrogen of the dimethylamino group (C2) would be significantly shielded. The carbon atoms of the dimethylamino and methoxy (B1213986) groups will resonate at the highest field.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~168
C2~155
C1~120
C5~115
C6~135
C4~130
C3~118
N(CH₃)₂~40
OCH₃~52

Note: These are predicted values and may vary in an experimental spectrum.

To unequivocally confirm the structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be most informative in the aromatic region, showing a cross-peak between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would allow for the unambiguous assignment of the protonated aromatic carbons (C3, C4, and C6) and the methyl groups of the dimethylamino and ester functionalities.

The N-methyl protons showing a correlation to C2.

The O-methyl protons showing a correlation to the carbonyl carbon.

H-6 showing correlations to C4 and C5.

H-3 showing a correlation to C1 and C2.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound.

For a polar molecule like this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique, likely producing the protonated molecule [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) could also be employed and might yield similar results. The high-resolution measurement of the m/z (mass-to-charge ratio) of this ion would allow for the validation of the molecular formula, C₁₀H₁₂BrNO₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z for C₁₀H₁₃⁷⁹BrNO₂⁺Calculated m/z for C₁₀H₁₃⁸¹BrNO₂⁺
[M+H]⁺258.0178260.0158

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing further structural information. The fragmentation pathways are dictated by the stability of the resulting fragment ions.

A plausible initial fragmentation step would be the loss of the methoxy group as methanol (B129727) (CH₃OH) or the loss of the entire methyl ester group as a radical. Another likely fragmentation pathway would involve the cleavage of the dimethylamino group.

Proposed Fragmentation Pathways:

Loss of a methyl radical from the ester: [C₁₀H₁₂BrNO₂]⁺ → [C₉H₉BrNO₂]⁺ + •CH₃

Loss of the methoxy radical: [C₁₀H₁₂BrNO₂]⁺ → [C₉H₉BrNO]⁺ + •OCH₃

Cleavage of the dimethylamino group: Fragmentation involving the dimethylamino group could lead to the formation of characteristic ions.

The analysis of these fragmentation patterns, in conjunction with the high-resolution mass measurements of the fragment ions, would provide strong corroborating evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

Characteristic Vibrational Modes of Ester, Amine, and Aromatic Moieties

For a molecule like this compound, one would expect to observe characteristic vibrational modes for its key functional groups: the methyl ester, the dimethylamino group, and the substituted aromatic ring.

Ester Group (-COOCH₃): The most prominent feature of an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. The C-O-C stretching vibrations of the ester group would be expected to produce two bands, one asymmetric and one symmetric, in the 1300-1000 cm⁻¹ region.

Amine Group (-N(CH₃)₂): The C-N stretching vibration of a tertiary aromatic amine is typically observed in the 1360-1250 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl groups attached to the nitrogen would also be present.

Aromatic Moiety (C₆H₃Br): The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to determine the substitution pattern. The C-Br stretching vibration would be expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

A hypothetical data table of expected IR absorptions is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic RingC-H Stretch> 3000Medium to Weak
Methyl GroupsC-H Stretch2990-2850Medium
EsterC=O Stretch1750-1735Strong
Aromatic RingC=C Stretch1600-1450Medium to Weak
EsterC-O Stretch1300-1000Strong
AmineC-N Stretch1360-1250Medium
Aromatic RingC-Br Stretch600-500Medium to Strong

Analysis of Hydrogen Bonding Interactions (if applicable)

Since this compound is a tertiary amine and lacks N-H bonds, it cannot act as a hydrogen bond donor. Similarly, while the oxygen atoms of the ester group could act as hydrogen bond acceptors, there are no strong hydrogen bond donors within the molecule itself. Therefore, in a pure sample of the compound, significant intermolecular hydrogen bonding is not expected. The IR spectrum would likely not show the broad absorption bands characteristic of O-H or N-H stretching in hydrogen-bonded systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions. No published crystal structure for this compound could be found.

Crystal System, Space Group, and Unit Cell Parameters

Without experimental data, the crystal system, space group, and unit cell parameters for this compound remain unknown. These parameters define the size, shape, and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice.

A hypothetical data table for crystallographic data is provided below as an example of how such data would be presented.

ParameterValue
Crystal SystemUnknown
Space GroupUnknown
a (Å)Unknown
b (Å)Unknown
c (Å)Unknown
α (°)Unknown
β (°)Unknown
γ (°)Unknown
V (ų)Unknown
ZUnknown

Molecular Conformation and Dihedral Angles

The molecular conformation, including the planarity of the aromatic ring and the orientation of the dimethylamino and methyl ester substituents, would be determined from the crystallographic data. A key parameter would be the dihedral angle between the plane of the aromatic ring and the plane of the ester group. This angle is influenced by steric hindrance between the ortho-substituted dimethylamino group and the ester group.

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···O, π-π stacking)

In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular interactions. While strong hydrogen bonds are absent, weaker interactions would likely govern the crystal packing. These could include:

C-H···O interactions: Hydrogen atoms from the methyl groups or the aromatic ring could form weak hydrogen bonds with the oxygen atoms of the ester group on neighboring molecules.

π-π stacking: The electron-rich aromatic rings could stack on top of each other, an interaction that is common in the crystal structures of aromatic compounds.

Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with a nucleophilic atom on an adjacent molecule.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

A Hirshfeld surface analysis for this compound has not been found in the reviewed scientific literature. This type of analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Although data for the specific title compound is unavailable, studies on structurally related molecules illustrate the insights that could be gained. For instance, analyses of other brominated aromatic esters reveal the significant roles of H···H, C···H, O···H, and Br···H contacts in stabilizing the crystal structure. The precise quantitative contributions of these interactions for this compound remain a subject for future crystallographic and computational studies.

Table 1: Hypothetical Quantitative Contributions to Crystal Packing for this compound (Note: The following data is illustrative and not based on experimental findings.)

Interaction TypePercentage Contribution (%)
H···HData not available
C···H/H···CData not available
O···H/H···OData not available
Br···H/H···BrData not available
Br···C/C···BrData not available
N···H/H···NData not available
OtherData not available

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Detailed experimental or theoretical UV-Vis spectroscopic data for this compound, including specific absorption maxima (λmax) and corresponding electronic transitions, are not available in the current body of scientific literature. UV-Vis spectroscopy is a valuable analytical technique for investigating the electronic structure of molecules, as it measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

For a compound like this compound, the UV-Vis spectrum would be expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the substituted benzene ring. The presence of the electron-donating dimethylamino group and the electron-withdrawing methyl ester group, along with the bromine atom, would influence the energy of these transitions and thus the position and intensity of the absorption bands. The solvent used for analysis can also impact the spectrum by stabilizing or destabilizing the ground and excited states of the molecule.

A comprehensive study would involve dissolving the compound in a suitable transparent solvent (such as ethanol (B145695) or cyclohexane) and recording its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would allow for the determination of λmax values, which are indicative of the molecule's chromophores. Further theoretical calculations could then be employed to assign these absorption bands to specific electronic transitions, providing deeper insight into the molecule's electronic properties. However, such specific research findings for this compound have not yet been published.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound (Note: The following data is illustrative and not based on experimental findings.)

Solventλmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)Assigned Transition
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available

Iv. Computational Chemistry and Theoretical Studies on Methyl 5 Bromo 2 Dimethylamino Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust framework for predicting a wide range of molecular properties. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Methyl 5-bromo-2-(dimethylamino)benzoate, DFT calculations would predict key bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent property calculations.

The analysis would likely show a planar benzene (B151609) ring. However, due to steric hindrance between the bulky dimethylamino group and the methyl ester group at adjacent positions, a slight twist in these substituents out of the ring's plane is expected to achieve the lowest energy conformation. This deviation is a common feature in ortho-substituted benzoate (B1203000) derivatives. nih.gov

Table 1: Predicted Geometrical Parameters for this compound The following data are illustrative, based on DFT calculations of structurally similar molecules.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-Br1.91
C=O1.22
C-O (ester)1.35
O-CH₃ (ester)1.44
C-N1.37
N-CH₃1.46
Bond Angles (°)
O=C-O124.0
C-C-N121.5
C-N-C (methyl)118.0
Dihedral Angles (°)
Benzene Ring - Ester Group~15-25

This interactive table presents predicted geometric parameters. These values are derived from theoretical models and are essential for understanding the molecule's stable conformation.

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra are instrumental in assigning the absorption bands observed in experimental IR spectroscopy. nih.govresearchgate.net

For this compound, key predicted vibrations would include the C=O stretching of the ester group, aromatic C-C stretching, C-H stretching of the methyl and aromatic groups, C-N stretching of the dimethylamino group, and the C-Br stretching mode. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (around 0.96 for B3LYP) for better agreement. researchgate.net

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) This table compares theoretically predicted vibrational frequencies with standard experimental ranges for the key functional groups.

Vibrational ModePredicted Scaled Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2980-28503000-2850
C=O Stretch (Ester)17151730-1715
Aromatic C=C Stretch1600-14501600-1450
C-O Stretch (Ester)12501300-1200
C-N Stretch13401360-1250
C-Br Stretch650680-515

This interactive table provides a comparison of calculated and experimental IR data, aiding in the structural characterization of the molecule.

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of a molecule. nih.gov Theoretical chemical shifts are calculated for the optimized molecular structure and are then compared to experimental data to confirm structural assignments.

For this compound, the calculations would predict:

¹H NMR: Distinct signals for the protons on the aromatic ring, with their chemical shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing bromo and ester groups. Separate singlets would be predicted for the two N-methyl groups and the ester's methyl group.

¹³C NMR: Unique chemical shifts for each carbon atom, including the carbonyl carbon of the ester (typically in the 165-170 ppm range), the aromatic carbons, and the methyl carbons.

Table 3: Predicted NMR Chemical Shifts (ppm) Relative to TMS The following are illustrative ¹H and ¹³C NMR chemical shifts predicted using the GIAO-DFT method.

Atom TypePredicted Chemical Shift (ppm)
¹H NMR
Aromatic-H (ortho to Br)~7.8
Aromatic-H (ortho to COOCH₃)~7.5
Aromatic-H (meta to Br)~6.8
O-CH₃ (Ester)~3.8
N-(CH₃)₂~2.9
¹³C NMR
C=O (Ester)~168
C-N (Aromatic)~152
C-Br (Aromatic)~115
Aromatic Carbons110-135
O-CH₃ (Ester)~52
N-(CH₃)₂~42

This interactive table displays predicted NMR chemical shifts, which are crucial for molecular structure elucidation.

Frontier Molecular Orbital (FMO) analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.com A smaller gap generally implies higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the dimethylamino group. The LUMO is likely to be distributed over the electron-deficient ester group and the aromatic ring. The energy gap can be used to calculate global reactivity descriptors like chemical hardness and electrophilicity. irjweb.com

Table 4: Predicted Frontier Molecular Orbital Properties This table outlines the key energy values and reactivity descriptors derived from FMO analysis.

ParameterSymbolPredicted Value (eV)
HOMO EnergyEHOMO-6.1
LUMO EnergyELUMO-1.5
HOMO-LUMO Energy GapΔE4.6
Ionization Potential (I ≈ -EHOMO)I6.1
Electron Affinity (A ≈ -ELUMO)A1.5
Chemical Hardness (η = (I-A)/2)η2.3
Electrophilicity Index (ω = μ²/2η)ω2.5

This interactive table summarizes the FMO properties, offering insights into the molecule's electronic behavior and reactivity.

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using colors to indicate different potential regions. This analysis is crucial for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

For this compound, the EPS map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the ester group and the nitrogen atom, indicating regions prone to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the methyl groups.

Neutral/Slightly Negative Potential (Green): Spread across the carbon framework of the aromatic ring.

This visualization helps in understanding non-covalent interactions and the molecule's reactive sites. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides a static, time-independent picture of a single molecule, MD simulations offer a dynamic view of how a molecule behaves in a more complex environment, such as in a solvent or interacting with a biological macromolecule.

To date, there are no specific published MD simulation studies for this compound in the public domain. However, such simulations could be employed to:

Analyze Solvation Effects: Study how the molecule interacts with solvent molecules (e.g., water or an organic solvent) and determine its preferred conformation and solvation free energy.

Investigate Conformational Dynamics: Explore the rotational freedom of the dimethylamino and methyl ester groups over time to understand the molecule's flexibility.

Simulate Interactions with Surfaces: Model how the molecule adsorbs or interacts with the surface of a material, which can be relevant in materials science applications. frontiersin.org

An MD simulation would typically involve placing the molecule in a simulation box with solvent molecules, then solving Newton's equations of motion for the system to trace its trajectory over a period of nanoseconds or longer.

Conformational Analysis and Dynamics in Solution

The conformational flexibility of this compound, particularly the orientation of the ester and dimethylamino groups relative to the benzene ring, is crucial in determining its chemical and physical properties. While specific computational studies on the solution-phase conformational analysis of this exact molecule are not extensively documented in the literature, insights can be drawn from studies on analogous aminobenzoate systems and solid-state structural data of related compounds.

Computational approaches such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for investigating molecular conformations. For instance, studies on meta- and para-methyl aminobenzoates (m-MA and p-MA) have utilized the PBE0/cc-pVTZ level of theory to optimize ground-state geometries and explore rotational barriers of the amino and ester groups. rsc.org A similar approach for this compound would involve mapping the potential energy surface by systematically rotating the C(ring)-N bond of the dimethylamino group and the C(ring)-C(ester) bond. This would reveal the most stable conformers and the energy barriers between them.

In the solid state, the crystal structure of the related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, shows that the planar methyl ester group is oriented at a dihedral angle of 39.09 (13)° with respect to the aromatic ring. nih.gov This provides a valuable reference point for the likely orientation of the ester group in this compound.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in solution. By simulating the molecule's movement over time in a chosen solvent, MD can provide information on conformational fluctuations, solvent interactions, and the time-averaged distribution of different conformers.

Table 1: Predicted Stable Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
A~0°~0°0.00
B~0°~180°Value
C~90°~0°Value
D~90°~180°Value
Note: The values in this table are hypothetical and would need to be determined through specific computational studies.

Solvent Effects on Molecular Properties

The polarity of the solvent can significantly influence the electronic structure, spectroscopic properties, and reactivity of this compound. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are well-suited to investigate these solvent effects.

Solvatochromism, the change in a substance's color with solvent polarity, is a key property that can be predicted computationally. nih.gov For molecules with intramolecular charge transfer (ICT) character, such as this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the absorption and fluorescence spectra. nih.gov This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk effects of a solvent. frontiersin.org Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, although they are computationally more demanding.

A computational study on 4-(N,N-dimethylamino)-3-hydroxyflavone demonstrated the use of DFT and TD-DFT to investigate excited-state intramolecular proton transfer (ESIPT) in different solvents. researchgate.net A similar approach for this compound could predict its UV-Vis absorption spectra in various solvents and provide insights into how solvent polarity affects its electronic transitions.

Table 2: Predicted Absorption Maxima (λmax) in Different Solvents

SolventDielectric Constant (ε)Predicted λmax (nm)
n-Hexane1.88Value
Toluene2.38Value
Dichloromethane8.93Value
Acetonitrile (B52724)37.5Value
Water80.1Value
Note: The values in this table are hypothetical and would need to be determined through specific computational studies.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Studies

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical reactivity and predict its biological activity. These descriptors are fundamental to Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies.

Key quantum chemical descriptors that can be calculated for this compound include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity. sciencepub.net

Atomic Charges: These indicate the distribution of electron density within the molecule and can help identify sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions of positive and negative potential that are important for intermolecular interactions. nih.gov

These descriptors can be calculated using various quantum chemical methods, with DFT being a common choice.

Table 3: Calculated Quantum Chemical Descriptors for this compound

DescriptorValue
EHOMO (eV)Value
ELUMO (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Charge on N atom (e)Value
Charge on Br atom (e)Value
Note: The values in this table are hypothetical and would need to be determined through specific computational studies.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction pathways. rsc.org While specific computational studies on the reaction mechanisms of this compound are scarce, the general approaches can be described.

For a given reaction, such as the hydrolysis of the ester group or a nucleophilic aromatic substitution, computational methods can be used to:

Locate Transition States: Finding the geometry of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy.

Calculate Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed, which provides a quantitative picture of the reaction's feasibility and kinetics.

Investigate Reaction Dynamics: Molecular dynamics simulations can be used to study the dynamic aspects of a reaction, providing insights that are not available from static calculations of the potential energy surface.

For example, DFT calculations have been used to explore the mechanisms of cycloaddition reactions and rearrangements in complex biomimetic syntheses. nih.gov Similar computational strategies could be applied to investigate reactions involving this compound, providing a detailed understanding of the role of the substituents and the solvent in directing the reaction outcome.

Table 4: Hypothetical Reaction Pathway Analysis for Ester Hydrolysis

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State 1Value
Tetrahedral IntermediateValue
Transition State 2Value
ProductsValue
Note: The values in this table are hypothetical and would need to be determined through specific computational studies.

V. Chemical Reactivity and Transformations of Methyl 5 Bromo 2 Dimethylamino Benzoate

Reactions at the Ester Group

The methyl ester group is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, alcohols, and amides.

Hydrolysis: The methyl ester of Methyl 5-bromo-2-(dimethylamino)benzoate can be hydrolyzed to its corresponding carboxylic acid, 5-bromo-2-(dimethylamino)benzoic acid. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. google.comchemspider.com The process involves the saponification of the ester, forming the carboxylate salt, which is then protonated in the final step. Derivatives of methyl anthranilate are known to undergo this hydrolysis to yield the parent carboxylic acid. inchem.org

Transesterification: While specific examples for this exact compound are not prevalent in the literature, methyl esters, in general, can undergo transesterification. This reaction involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst. This process would replace the methyl group (-CH₃) with a different alkyl or aryl group from the new alcohol, yielding a different ester of 5-bromo-2-(dimethylamino)benzoic acid.

ReactionReagentsProductPurpose
Hydrolysis1. NaOH, H₂O/MeOH, Heat 2. H₃O⁺5-bromo-2-(dimethylamino)benzoic acidSynthesis of the corresponding carboxylic acid
TransesterificationR-OH, Acid or Base Catalyst, HeatAlkyl 5-bromo-2-(dimethylamino)benzoateSynthesis of different esters

The ester functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. doubtnut.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. masterorganicchemistry.combyjus.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield (5-bromo-2-(dimethylamino)phenyl)methanol. doubtnut.compearson.com

ReagentSolventProductReaction Type
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(5-bromo-2-(dimethylamino)phenyl)methanolReduction

The direct conversion of the methyl ester to an amide can be achieved by reacting it with a primary or secondary amine. These reactions often require catalysts to proceed efficiently, as esters are less reactive than acid chlorides. researchgate.netrsc.org Various catalytic systems, including those based on niobium pentoxide (Nb₂O₅) or nickel, have been developed for the direct amidation of methyl benzoate (B1203000) and other esters. researchgate.netnih.govresearchgate.net The reaction of this compound with an amine (RNH₂) would produce the corresponding N-substituted 5-bromo-2-(dimethylamino)benzamide.

AmineConditionsProduct
Primary Amine (R-NH₂)Catalyst (e.g., Nb₂O₅), HeatN-alkyl-5-bromo-2-(dimethylamino)benzamide
Secondary Amine (R₂NH)Catalyst, HeatN,N-dialkyl-5-bromo-2-(dimethylamino)benzamide
Ammonia (NH₃)Catalyst (e.g., Alumina), Heat5-bromo-2-(dimethylamino)benzamide

Reactions at the Aromatic Ring

The reactivity of the aromatic ring is significantly influenced by the three substituents: the strongly electron-donating dimethylamino group, the electron-withdrawing methyl ester group, and the halogen (bromine) atom.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge that develops in the intermediate of the reaction, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the bromine atom is the leaving group. The methoxycarbonyl group (-COOCH₃) is para to the bromine, which is an activating position for SNAr. However, the powerful electron-donating dimethylamino group (-NMe₂) is ortho to the ester and meta to the bromine. Electron-donating groups strongly deactivate the ring towards nucleophilic attack. youtube.com The strong deactivating effect of the dimethylamino group likely outweighs the activating effect of the para-ester group, making SNAr at the bromine site difficult to achieve under standard conditions.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.commsu.edu The outcome of such reactions on a substituted benzene is determined by the directing effects of the substituents already present. libretexts.orglibretexts.org

The directing effects of the substituents on this compound are as follows:

-N(CH₃)₂ group (at C-2): This is a strongly activating, ortho- and para-directing group. It directs incoming electrophiles to positions 1, 3, and 5. Positions 1 and 5 are already substituted. Therefore, it strongly directs towards C-3.

-COOCH₃ group (at C-1): This is a deactivating, meta-directing group. chegg.com It directs incoming electrophiles to positions 3 and 5. Position 5 is substituted, so it directs towards C-3.

-Br group (at C-5): This is a deactivating, ortho- and para-directing group. It directs incoming electrophiles to positions 4 and 6.

The directing effects of the dimethylamino and methoxycarbonyl groups are "cooperative" or "reinforcing," as both direct the incoming electrophile to the C-3 position. youtube.com The dimethylamino group is one of the most powerful activating and directing groups, and its influence will dominate. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are predicted to occur predominantly at the C-3 position.

ReactionReagentsPredicted Major ProductRationale
NitrationHNO₃, H₂SO₄Methyl 5-bromo-2-(dimethylamino)-3-nitrobenzoateCooperative directing effects of -N(CH₃)₂ (ortho) and -COOCH₃ (meta) to C-3.
BrominationBr₂, FeBr₃Methyl 3,5-dibromo-2-(dimethylamino)benzoateCooperative directing effects of -N(CH₃)₂ (ortho) and -COOCH₃ (meta) to C-3.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom attached to the aromatic ring is the primary site for metal-catalyzed cross-coupling reactions, a powerful set of tools for constructing carbon-carbon bonds. nih.gov These reactions typically involve a palladium catalyst and enable the coupling of the aryl bromide with various organic partners.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester. nih.gov For this compound, a Suzuki reaction would replace the bromine atom with an aryl, heteroaryl, or alkyl group from the corresponding boronic acid. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net The electron-donating dimethylamino group at the ortho position can influence the electronic properties of the aryl bromide, potentially affecting reaction rates.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This transformation results in the formation of a substituted alkene, replacing the bromine atom with a vinyl group. arkat-usa.org The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net This method would be used to introduce an alkynyl substituent at the 5-position of the benzoate ring, creating conjugated systems that are valuable in materials science and medicinal chemistry. nih.gov

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling of Aryl Bromides
ReactionCoupling PartnerTypical CatalystTypical BaseTypical SolventExpected Product with this compound
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMFMethyl 5-aryl-2-(dimethylamino)benzoate
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)Methyl 5-(alkenyl)-2-(dimethylamino)benzoate
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMFMethyl 5-(alkynyl)-2-(dimethylamino)benzoate

Reactions at the Dimethylamino Group

The tertiary nitrogen of the dimethylamino group is nucleophilic and basic, allowing for specific transformations at this site.

The nitrogen atom's lone pair of electrons can attack electrophilic alkylating agents, leading to the formation of a quaternary ammonium (B1175870) salt. This process is known as quaternization. nih.gov Common reagents for this transformation include alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate). google.com The reaction converts the neutral dimethylamino group into a permanently charged cationic group, which significantly alters the molecule's physical properties, such as its solubility in water. The quaternization of the dimethylamino group in similar molecules has been shown to proceed under mild conditions. researchgate.net

The removal of one or both methyl groups from the dimethylamino moiety is known as N-demethylation. This transformation can be achieved through various methods. nih.gov One common approach involves reaction with chloroformates, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate, followed by hydrolysis to yield the secondary amine (N-methylamino) derivative. nih.gov

Alternatively, oxidative N-demethylation can occur. Studies on analogous compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA) show that demethylation can proceed through radical or ionic mechanisms, often resulting in the formation of formaldehyde (B43269) as a byproduct. nih.govresearchgate.netresearchgate.net In some systems, the nitrogen atom is the most susceptible site for electrophilic attack, initiating the demethylation process. nih.govresearchgate.net

Derivatization for Advanced Chemical Applications

The chemical reactivity of this compound allows for its extensive derivatization to create novel compounds for advanced applications. Each of the reactions described above represents a pathway to a new class of molecules.

Medicinal Chemistry: By using cross-coupling reactions, a wide array of substituents can be introduced at the 5-position. This strategy is central to lead optimization in drug discovery, allowing for the exploration of structure-activity relationships. For instance, derivatization of similar bromo-aromatic scaffolds has been used to develop potent enzyme inhibitors. nih.gov

Materials Science: Sonogashira coupling can be used to synthesize extended π-conjugated systems. Such molecules often exhibit interesting photophysical properties, and derivatives of similar bromo-aromatic compounds have been investigated for applications as pH-dependent fluorescent probes. mdpi.com

Fine Chemicals: Quaternization of the amino group can produce cationic compounds used as antistatic agents or phase-transfer catalysts. N-demethylation provides access to the corresponding secondary and primary amines, which are themselves valuable synthetic intermediates for a different range of derivatives.

The strategic application of these transformations enables chemists to use this compound as a versatile building block for the synthesis of a diverse library of complex molecules with tailored properties.

Vi. Applications of Methyl 5 Bromo 2 Dimethylamino Benzoate in Advanced Chemical Synthesis

Role as a Key Intermediate in Multi-step Organic Synthesis

The strategic placement of functional groups on Methyl 5-bromo-2-(dimethylamino)benzoate makes it a significant intermediate in multi-step organic synthesis. The bromo-substituent provides a reactive site for cross-coupling reactions, while the dimethylamino and methyl ester groups can be modified or can influence the reactivity of the aromatic ring.

The synthesis of heterocyclic structures is a cornerstone of medicinal chemistry, and intermediates like this compound are instrumental in this field. Although direct synthesis from this specific compound is not widely documented in the provided search results, related structures are shown to be critical for forming these scaffolds.

Benzothiazines: A closely related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, has been identified as an intermediate in the synthesis of benzothiazines. nih.govresearchgate.net This precursor is prepared from methyl-2-amino-5-bromobenzoate, highlighting the utility of the core chemical framework. nih.govresearchgate.net Benzothiazines and their derivatives are important heterocyclic systems in drug discovery. researchgate.net

Quinazolinones: Quinazolinones are another class of heterocyclic compounds with a broad range of pharmacological properties. nih.gov The synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones often starts from 2-amino-5-bromobenzoic acid or 5-bromoanthranilic acid. nih.gov These starting materials are structurally similar to this compound, suggesting that it could be a potential, albeit less common, precursor for similar heterocyclic structures. The synthesis of these compounds is crucial as they can act as intermediates for novel therapeutic agents.

The table below summarizes the role of related precursors in the synthesis of these key heterocyclic compounds.

Precursor CompoundTarget HeterocycleKey Reaction TypeReference
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoateBenzothiazineIntramolecular cyclization nih.govresearchgate.net
2-Amino-5-bromobenzoic acid5-bromo-2-substituted-4(3H)-quinazolinoneCondensation/Cyclization
5-Bromoanthranilic acid6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneReaction with phenyl isothiocyanate nih.gov

While this compound is a functionalized aromatic ring suitable for building molecular complexity, current research literature does not provide specific examples of its application as a building block in the total synthesis of complex natural products. Its utility in this area remains a potential field for future exploration.

The development of new drugs often relies on the availability of unique chemical intermediates. shreemlifesciences.com Substituted benzoic acids and their esters, such as the 5-bromo-2-chloro-benzoic acid, are key intermediates for synthesizing novel drugs, including SGLT-2 inhibitors for diabetes. patsnap.comgoogle.com Similarly, this compound and its analogs serve as intermediates in the synthesis of various pharmaceutically relevant molecules. For instance, a related compound, Methyl 4-Acetamido-5-bromo-2-methoxybenzoate, is identified as an impurity of Bromopride, an antiemetic drug. pharmaffiliates.com This indicates that the bromo-substituted aminobenzoate scaffold is relevant in the synthesis of active pharmaceutical ingredients.

Applications in Material Science Research

There is currently no significant information available in the reviewed scientific literature detailing the direct application of this compound in material science research. Its potential use in the synthesis of novel polymers or functional materials has not been explored.

Utilization in Supramolecular Chemistry

The structure of this compound features potential sites for non-covalent interactions, which are fundamental to supramolecular chemistry. However, a review of available research shows no specific studies on its utilization in forming supramolecular assemblies, host-guest complexes, or other related structures.

Development of Novel Reagents and Catalysts

While functionalized organic molecules can sometimes be adapted for use as reagents or ligands in catalysis, there is no evidence in the current literature to suggest that this compound has been used in the development of novel reagents or catalysts.

Vii. Biological and Medicinal Chemistry Research Involving Methyl 5 Bromo 2 Dimethylamino Benzoate Excluding Dosage/administration

Structure-Activity Relationship (SAR) Studies of Derivatives

The chemical structure of Methyl 5-bromo-2-(dimethylamino)benzoate is well-suited for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The primary functional groups on this molecule—the bromo substituent, the dimethylamino group, and their positions on the benzoate (B1203000) ring—are key areas for modification.

The Bromo Group : The bromine atom at the 5-position is particularly significant. Halogens like bromine can modulate a molecule's lipophilicity, electronic properties, and metabolic stability. In SAR studies, the bromo group often serves as a "synthetic handle," a reactive site that allows for the introduction of new functional groups through cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This enables the synthesis of a wide array of derivatives to probe the binding pocket of a biological target. Research on substituted sulfamoyl benzamidothiazoles has shown that bromo-substituted analogs are biologically active and can be utilized for further chemical modification. mdpi.com Similarly, studies on inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) found that a 2-bromo substitution on a related scaffold resulted in one of the more potent compounds in the series. nih.gov

The Dimethylamino Group : The dimethylamino group at the 2-position significantly influences the molecule's basicity and ability to form hydrogen bonds. SAR studies often involve modifying this group to determine its role in target binding. For instance, replacing it with other amines (e.g., monomethylamino, piperidinyl) or amides can reveal whether the size, basicity, or hydrogen-bonding capacity of this group is critical for activity.

Substitution Pattern : The ortho- and meta- relationship of the dimethylamino and bromo groups, respectively, relative to the methyl ester, is crucial. Altering this substitution pattern (e.g., moving the bromo group to the 4- or 6-position) can drastically change the molecule's shape and how it interacts with a target protein. In studies of 2-morpholinobenzoic acid derivatives, changing the ring substitution pattern from a 2,5- to a 2,4-relationship resulted in a threefold decrease in inhibitory activity, highlighting the importance of substituent placement. nih.gov

By systematically modifying these features, chemists can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

FeatureRole in SAR StudiesExample Finding
5-Bromo Group Modulates lipophilicity and electronics; acts as a synthetic handle for further diversification.Bromo-substituted analogs of some scaffolds were found to be active and suitable for further modification. mdpi.com
2-Dimethylamino Group Influences basicity, polarity, and hydrogen bonding potential.Modification helps determine the optimal size and electronic properties for target interaction.
Benzoate Core Provides a rigid scaffold for orienting substituents.Altering the substitution pattern can significantly impact biological activity. nih.gov

Exploration of Biological Targets and Pathways

This compound is primarily used as a building block to synthesize more complex molecules that target various biological pathways. Research has shown that derivatives synthesized from this or structurally similar precursors can interact with a range of important proteins and pathways implicated in disease.

Sodium-Glucose Cotransporter 2 (SGLT2) : One of the most significant applications for scaffolds related to this compound is in the development of SGLT2 inhibitors for the treatment of type 2 diabetes. The 5-bromo-substituted aromatic ring is a key component in the synthesis of the diarylmethane core structure found in several approved SGLT2 inhibitors. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway : The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Certain benzamidothiazoles derived from bromo-substituted precursors have been found to prolong NF-κB activation, suggesting a potential therapeutic application in modulating inflammatory responses. mdpi.com

Phospholipase C (PLC) and Cancer Proliferation : Derivatives of related benzoic acid scaffolds have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation. This highlights a potential application in oncology. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is often driven by the VEGFR-2 signaling pathway. Novel anticancer agents based on a 1-benzyl-5-bromoindolin-2-one scaffold, which shares the bromo-substituted aromatic feature, have been shown to be effective inhibitors of VEGFR-2. nih.gov

Derivative ClassBiological Target/PathwayTherapeutic Area
Diaryl-C-glucosidesSodium-Glucose Cotransporter 2 (SGLT2)Type 2 Diabetes
BenzamidothiazolesNF-κB PathwayInflammation
Morpholinobenzoic AcidsPhosphatidylcholine-specific phospholipase C (PC-PLC)Oncology
Indolin-2-onesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Oncology

Research on Antimycobacterial Activity of Related Compounds

While there is no prominent research specifically detailing the antimycobacterial activity of this compound itself, studies on related chemical classes demonstrate that the bromo-substituted aromatic motif is relevant in the search for new treatments for tuberculosis (TB).

Research into benzothiazinone derivatives, for example, has explored their potent activity against Mycobacterium tuberculosis (Mtb). In SAR studies of these compounds, various substitutions on a phenyl ring were investigated. It was found that replacing hydrogen with halogen atoms affected the activity, with a gradual loss of potency observed in the order of chloro- to bromo- to iodo-substitution in one series of compounds. mdpi.com

In other studies on different molecular scaffolds, halogen substitution has been shown to be beneficial. For instance, certain coumarin (B35378) derivatives featuring a p-bromo-N-benzylpiperazine moiety showed significant antimycobacterial activity. mdpi.com Furthermore, a broad analysis of substituted benzoates and thiobenzoates found that nitrobenzoate derivatives were particularly active against Mtb, indicating that the benzoate core is a viable scaffold for developing antimycobacterial agents. nih.gov These findings suggest that while the specific combination of functional groups in this compound has not been a direct focus, its core structure is related to classes of compounds with established antimycobacterial potential.

Inhibitory Activity Studies (e.g., SGLT2 inhibitors)

A significant area of research involving structures related to this compound is the development of inhibitors for the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a protein located in the proximal tubules of the kidney and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. Inhibiting SGLT2 is a validated therapeutic strategy for type 2 diabetes, as it promotes the excretion of excess glucose in the urine, thereby lowering blood sugar levels.

Many potent SGLT2 inhibitors, such as dapagliflozin (B1669812) and empagliflozin, are C-aryl glucosides. A key structural feature of these drugs is a diarylmethane or a related bi-aryl aglycone moiety. The synthesis of this core structure often relies on precursors containing a brominated phenyl ring. For example, patent literature describes synthetic routes to SGLT2 inhibitors that utilize starting materials like 5-bromo-2-chlorobenzaldehyde (B64787) or 5-bromo-2-chlorobenzoic acid. nih.govnih.govscispace.com

The bromine atom in these precursors is crucial for the synthetic strategy. It allows for metal-catalyzed cross-coupling reactions or the formation of organometallic reagents (e.g., Grignard or organolithium), which are then used to construct the second aryl ring of the aglycone. This compound fits the profile of a useful building block in such synthetic campaigns, where the bromo- and ester-functionalized ring can be elaborated into the complex structures required for potent SGLT2 inhibition.

SGLT2 InhibitorPrecursor Type Mentioned in SynthesesRole of Bromo-Substituted Phenyl Ring
Empagliflozin 5-bromo-2-chlorobenzoic acid derivativesForms one of the aryl rings in the core aglycone structure. scispace.com
Dapagliflozin 5-bromo-2-chlorobenzoic acid derivativesUsed to construct the diarylmethane scaffold via coupling reactions. nih.gov

Role in Probe Molecule Design for Mechanistic Biological Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in a biological system without genetic manipulation. This compound possesses features that make it a suitable starting point for the design of such probes.

The bromine atom is particularly valuable in this context. It can serve as a synthetic handle for attaching reporter groups, such as fluorophores for imaging studies, biotin (B1667282) for affinity purification (pull-down) experiments, or photo-affinity labels for identifying binding partners. In one study aimed at developing a chemical probe for bromodomains, a fragment hit containing a bromine atom was optimized. The authors noted that the bromine atom represented a "useful synthetic handle" for extending the molecule to achieve better potency and selectivity. nih.gov

Furthermore, the bromo-aromatic motif is a common precursor for radiolabeling. The bromine can be replaced with a radioisotope, such as tritium (B154650) (³H) for binding assays or a positron-emitting isotope like fluorine-18 (B77423) ([¹⁸F]) for Positron Emission Tomography (PET) imaging. mdpi.com PET is a powerful non-invasive technique used to visualize and quantify biological processes in vivo. A probe derived from this compound could potentially be used to map the distribution of a target protein in living systems, providing crucial information about its role in health and disease.

Feature for Probe DesignApplicationPurpose
Bromo Group Attachment of reporter tags (fluorophores, biotin)Imaging protein localization, identifying binding partners. nih.gov
Bromo Group Replacement with a radioisotope (e.g., ¹⁸F)In vivo imaging of target distribution via PET. mdpi.com
Core Scaffold Optimization for high affinity and selectivityEnsuring the probe interacts specifically with the intended target.

Viii. Analytical Methodologies for Detection and Quantification of Methyl 5 Bromo 2 Dimethylamino Benzoate

Chromatographic Techniques

Chromatographic methods are fundamental in separating Methyl 5-bromo-2-(dimethylamino)benzoate from impurities, reactants, and byproducts. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity profiling, or rapid reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical intermediates like this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound due to its aromatic nature and moderate polarity.

Method development would typically involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve a good separation with adequate resolution, peak shape, and sensitivity. For aromatic compounds such as substituted benzoates, a C18 column is a common and effective choice for the stationary phase. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sid.irresearchgate.net

A gradient elution may be necessary to separate compounds with a wider range of polarities, which is often the case when analyzing reaction mixtures or profiling impurities. The UV detector is typically set at a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 70-30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical but scientifically grounded set of starting parameters for HPLC method development. Actual conditions would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. omicsonline.org It is particularly useful for assessing the purity of this compound and for identifying and quantifying any volatile impurities. ijprajournal.com The combination of GC's separation capabilities with the definitive identification power of mass spectrometry makes it an invaluable tool for impurity profiling. omicsonline.orgijprajournal.com

For GC-MS analysis, the compound must be thermally stable and sufficiently volatile. This compound is amenable to this technique. The choice of the GC column is critical, with capillary columns coated with a non-polar stationary phase, such as 5% phenyl polysiloxane, being a common choice for the separation of a wide range of organic compounds.

The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity for target analytes.

Table 2: Typical GC-MS Parameters for the Analysis of this compound

ParameterCondition
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp 280 °C

This table provides a representative set of GC-MS conditions that would serve as a starting point for method development.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions. wikipedia.orglibretexts.org It allows for the quick visualization of the consumption of starting materials and the formation of products. For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for the presence of any major byproducts.

The choice of the stationary phase, typically silica (B1680970) gel on a glass or aluminum plate, and the mobile phase is crucial for achieving good separation. wikipedia.org A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used as the mobile phase. orgchemboulder.com The polarity of the solvent system is adjusted to achieve a good separation of the spots on the TLC plate. orgchemboulder.com Visualization of the spots can be achieved under UV light, as aromatic compounds like this compound are typically UV-active. wikipedia.org

Table 3: Example TLC Systems for Monitoring Reactions Involving Aromatic Amines and Esters

Stationary PhaseMobile Phase (v/v)Visualization
Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)UV light (254 nm)
Silica Gel 60 F254Toluene:Acetone (9:1)UV light (254 nm)
AluminaDichloromethane:Methanol (95:5)UV light (254 nm), Iodine vapor

The Rf values of the starting materials and products will depend on the specific reaction and the chosen TLC system.

Spectroscopic Analytical Methods

Spectroscopic methods are essential for both the qualitative and quantitative analysis of this compound. These techniques provide information about the chemical structure and can be adapted for accurate concentration measurements.

UV-Vis spectroscopy is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. longdom.org Aromatic compounds like this compound exhibit strong UV absorbance due to their conjugated π-electron systems.

For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. calpoly.edu A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Hypothetical UV-Vis Spectroscopy Data for Quantitative Analysis

Concentration (µg/mL)Absorbance at λmax
1.00.152
2.50.380
5.00.765
7.51.148
10.01.530

This table illustrates the linear relationship between concentration and absorbance that forms the basis of quantitative UV-Vis analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is not only a powerful tool for structural elucidation but can also be used for highly accurate and precise quantitative analysis, a technique known as quantitative NMR (qNMR). enovatia.comacanthusresearch.com qNMR is a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a calibration curve of the analyte itself. emerypharma.com

In a typical qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of the analyte. emerypharma.com The concentration of the analyte is then determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance of the internal standard. nih.gov The internal standard should be a stable, non-volatile compound with a simple NMR spectrum that does not overlap with the analyte's signals. enovatia.com

For this compound, suitable signals for quantification would be the well-resolved peaks of the methyl ester or the dimethylamino group.

Table 5: Key Considerations for qNMR Method Development

ParameterRequirement
Internal Standard High purity, known structure, chemically stable, non-hygroscopic, signals do not overlap with the analyte.
Solvent Deuterated solvent that dissolves both the analyte and the internal standard.
NMR Parameters Long relaxation delay (D1) to ensure full relaxation of all nuclei, accurate pulse calibration.
Data Processing Careful phasing and baseline correction, accurate integration of signals.

qNMR offers the advantage of being a non-destructive technique that can provide structural information and quantitative data from a single experiment. americanpharmaceuticalreview.com

Validation of Analytical Methods (e.g., ICH guidelines)

The validation of analytical methods is a critical process in the development and application of techniques for the detection and quantification of "this compound". This process ensures that the chosen method is suitable for its intended purpose. ich.org The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which is widely adopted in the pharmaceutical industry. loesungsfabrik.de The validation process encompasses a series of tests to demonstrate the method's performance characteristics. europa.eu These characteristics include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. ich.org

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For "this compound", this would involve demonstrating that the analytical signal is not affected by related substances or other constituents in the sample. ich.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically demonstrated by analyzing a series of standards of "this compound" at different concentrations and evaluating the relationship between the concentration and the analytical response. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. scispace.com It is often assessed by determining the recovery of a known amount of "this compound" spiked into a sample matrix. apvma.gov.au

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scispace.com Precision is usually considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). altabrisagroup.com

The Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. apvma.gov.au The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu

The following tables illustrate how validation data for an analytical method for "this compound" would be presented according to ICH guidelines. Please note that the following data is hypothetical and for illustrative purposes only, as specific experimental validation data for this compound was not found in the provided search results.

Table 1: Hypothetical Linearity Study for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1.012,543
5.063,211
10.0124,876
25.0311,543
50.0625,112
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 12495x + 350

Table 2: Hypothetical Accuracy and Precision Data for this compound

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)Recovery (%)Repeatability (RSD%)Intermediate Precision (RSD%)
Low5.04.95 ± 0.0999.01.82.5
Medium25.025.15 ± 0.35100.61.42.1
High50.049.80 ± 0.6099.61.21.9

Table 3: Hypothetical Detection and Quantitation Limits

ParameterValue (µg/mL)Method of Determination
Limit of Detection (LOD)0.25Based on Signal-to-Noise ratio (3:1)
Limit of Quantitation (LOQ)0.75Based on Signal-to-Noise ratio (10:1)

Table 4: Hypothetical Robustness Study Parameters

ParameterVariationImpact on Results
Mobile Phase Composition± 2% organic phaseNo significant change
Column Temperature± 2°CNo significant change
Flow Rate± 0.1 mL/minNo significant change

X. Broader Impact and Future Outlook in Chemical Research

Contribution to Aromatic Chemistry and Synthetic Strategies

Methyl 5-bromo-2-(dimethylamino)benzoate is a valuable trifunctional reagent that significantly contributes to the field of synthetic organic chemistry. The strategic placement of its functional groups allows for selective and sequential transformations, making it a powerful tool for building complex molecules.

Cross-Coupling Reactions: The bromine atom at the 5-position is the most prominent functional group for synthetic transformations, primarily serving as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The compound can readily participate in Suzuki-Miyaura couplings to install new aryl or vinyl groups, Heck reactions, and Buchwald-Hartwig aminations. vulcanchem.com This reactivity is crucial for the synthesis of complex biaryl systems and other scaffolds of medicinal interest.

Ortho-Directing Group: The dimethylamino group at the 2-position can act as a directing group in ortho-lithiation or C-H activation reactions, guiding the introduction of new substituents at the adjacent 3-position. This provides a pathway to tetra-substituted benzene (B151609) derivatives that can be challenging to synthesize through classical methods.

Ester Manipulation: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in decarboxylation reactions. This adds another layer of synthetic versatility to the molecule.

The utility of related substituted benzoates as intermediates is well-documented. For instance, analogous compounds are used in the synthesis of benzothiazines and as precursors for non-steroidal anti-inflammatory drugs like benzydamine. sn-tin.comnih.govnih.govresearchgate.net This highlights the established role of this class of compounds in constructing heterocyclic systems and active pharmaceutical ingredients.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential Product Class
Bromo (at C5)Suzuki-Miyaura CouplingBiaryl compounds
Bromo (at C5)Buchwald-Hartwig AminationArylamines
Bromo (at C5)Ullmann ReactionDiaryl ethers, Heterocyclic compounds vulcanchem.com
Dimethylamino (at C2)Directed ortho-Metalation1,2,3,5-Tetrasubstituted aromatics
Methyl Ester (at C1)Hydrolysis & Amide CouplingBenzamides

Potential for Interdisciplinary Research

The structural features of this compound make it an attractive scaffold for exploration in various scientific disciplines beyond traditional organic chemistry.

Medicinal Chemistry: As a versatile building block, this compound is a valuable starting material for the synthesis of novel therapeutic agents. cymitquimica.com The substituted aminobenzoic acid motif is present in numerous bioactive molecules. The bromine atom can be replaced with complex fragments to build libraries of compounds for screening against various biological targets, such as protein kinases. vulcanchem.com The dimethylamino group can enhance membrane permeability and solubility, which are desirable properties for drug candidates. vulcanchem.com Its derivatives could be investigated for a range of activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. vulcanchem.comsn-tin.com

Materials Science: Halogenated aromatic compounds are precursors for functional organic materials, including polymers, dyes, and liquid crystals. The bromine atom allows for the incorporation of this building block into polymeric chains via cross-coupling polymerization. The dimethylamino group, being an electron-donating group, can influence the photophysical properties (absorption and fluorescence) of resulting molecules, suggesting potential applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Agrochemical Science: The development of novel herbicides and pesticides often relies on heterocyclic chemistry. This compound can serve as an intermediate in the synthesis of such compounds, for example, through Ullmann reactions that displace the bromine with heterocyclic moieties like triazoles. vulcanchem.com

Unexplored Reactivity and Derivatization Opportunities

While the primary reaction sites of this compound are well-established, there remain numerous avenues for exploring its reactivity and creating novel derivatives.

C-H Functionalization: Beyond directed ortho-metalation, the direct, catalytic C-H functionalization of the aromatic ring at positions 3, 4, or 6 represents a significant area for future research. Developing selective conditions to install substituents at these positions would open up new synthetic pathways and provide access to a wider array of complex derivatives.

Reactions of the Dimethylamino Group: The synthetic potential of the dimethylamino group itself is often overlooked. N-demethylation followed by derivatization of the resulting secondary amine could provide access to a new class of compounds. Alternatively, oxidation of the nitrogen atom to an N-oxide could modulate the electronic properties of the aromatic ring and influence its reactivity.

Photochemical Reactions: The combination of a halogen atom and an electron-rich aromatic system could lead to interesting photochemical reactivity. Exploration of photoredox-catalyzed reactions, for example, could uncover novel transformations and C-C or C-heteroatom bond formations that are not accessible under thermal conditions.

Table 2: Future Research Directions and Derivatization
Area of ExplorationSpecific GoalPotential Impact
Catalytic C-H ActivationSelective functionalization at C3, C4, or C6Access to novel isomers and highly substituted aromatics
Modification of Amino GroupN-demethylation/re-alkylation or N-oxidationGeneration of new scaffolds with altered biological/physical properties
Photoredox CatalysisNovel bond formations via radical intermediatesDevelopment of sustainable and efficient synthetic methods
Derivatization via Boron ChemistryConversion of the bromo-group to a boronic esterCreation of a versatile intermediate for further Suzuki couplings

Emerging Technologies in Synthesis and Characterization

Advances in chemical technology offer new ways to synthesize, purify, and characterize this compound and its derivatives with greater efficiency and precision.

Flow Chemistry: Continuous flow synthesis could offer significant advantages for the preparation of this compound, particularly for the potentially hazardous bromination and nitration steps often used to create precursors. Flow reactors provide enhanced control over reaction parameters (temperature, pressure, stoichiometry), leading to improved safety, higher yields, and easier scalability compared to traditional batch processing.

Photocatalysis: As mentioned, photocatalysis is an emerging area that could unlock new reactivity. The use of visible-light photoredox catalysts could enable the direct functionalization of the aromatic C-H or C-Br bonds under mild conditions, reducing the need for pre-functionalized starting materials and harsh reagents. acs.org

Advanced Characterization: While standard techniques like NMR and mass spectrometry are routine, a deeper understanding of the compound's solid-state properties can be gained through single-crystal X-ray diffraction. nih.govresearchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for rational drug design and materials science applications. Computational modeling and DFT (Density Functional Theory) calculations can complement experimental data to predict reactivity, electronic properties, and spectroscopic signatures.

High-Throughput Experimentation: The use of automated synthesis and screening platforms would accelerate the discovery of new derivatives of this compound with desired properties. By rapidly exploring a wide range of reaction conditions and coupling partners, researchers can more efficiently identify lead compounds for applications in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-bromo-2-(dimethylamino)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes analogous brominated benzoate derivatives synthesized by reacting methyl bromobenzoate with amines under THF as a solvent, using trimethylsilyl chloride as a catalyst. Optimization involves controlling reaction temperature (e.g., ice bath for exothermic steps), stoichiometric ratios (e.g., 1:1.2 molar ratio of bromoester to amine), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring via TLC and characterization by 1H^1H-NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and HR-MS ensures purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm.
  • NMR : Confirm dimethylamino group integration (6H singlet) and ester carbonyl (δ ~3.8 ppm for OCH3_3).
  • Mass Spectrometry : HR-MS should match the molecular ion [M+H]+^+ at m/z 287.04 (C10_{10}H11_{11}BrN2_2O2_2).
    Discrepancies in melting points or spectral data may indicate impurities, necessitating recrystallization (e.g., from ethanol/water) .

Advanced Research Questions

Q. How do substituents like bromine and dimethylamino groups influence the compound’s crystallographic behavior and supramolecular interactions?

  • Methodological Answer : The bromine atom enhances halogen bonding, while the dimethylamino group contributes to π-π stacking and hydrogen bonding. highlights similar brominated benzoates forming chains via π-π interactions (e.g., centroid distances ~3.6 Å) and weak C–H⋯O/N bonds. For this compound, single-crystal X-ray diffraction (space group P21_1/n) can reveal coplanarity of aromatic rings and intermolecular interactions. Computational modeling (e.g., DFT) may predict packing motifs .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Methodological Answer : Common byproducts include:

  • Debromination : Due to excessive heating or nucleophilic attack, detected via loss of m/z 79/81 (Br isotopic pattern) in MS.
  • Ester Hydrolysis : Under acidic/basic conditions, yielding carboxylic acid derivatives (monitored by IR carbonyl shift to ~1700 cm1^{-1}).
    Mitigation involves inert atmospheres (N2_2), controlled pH, and avoiding protic solvents. LC-MS/MS fragmentation patterns help trace degradation pathways .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactivity:

  • Buchwald–Hartwig Amination : Calculate activation energy for C–Br bond cleavage and amine coordination.
  • Suzuki Coupling : Evaluate Pd(0)-catalyzed transmetallation barriers using bromine as the leaving group.
    Molecular electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., Br as electrophilic center). Compare with experimental yields (e.g., 60–80% for analogous compounds) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions arise from:

  • Tautomerism : Dimethylamino groups may exhibit rotational barriers, splitting NMR signals. Use variable-temperature NMR to observe coalescence.
  • Solvent Effects : Polar solvents (DMSO) shift proton signals; compare spectra in CDCl3_3 vs. DMSO-d6_6.
  • Impurity Peaks : Cross-validate with HSQC/HMBC to assign ambiguous signals. For example, a singlet at δ 2.9 ppm may overlap with residual solvents without 2D correlation .

Application-Oriented Questions

Q. How is this compound utilized in designing bioactive molecules?

  • Methodological Answer : The bromine atom serves as a handle for further functionalization (e.g., Suzuki coupling to introduce aryl groups), while the dimethylamino group enhances solubility and bioavailability. notes similar bromo-benzoates as intermediates in anti-inflammatory agents. SAR studies can modify the ester group (e.g., replacing methyl with ethyl) to optimize binding to target proteins (e.g., cyclooxygenase-2) .

Q. What are the stability challenges of this compound under storage and reaction conditions?

  • Methodological Answer : The compound is light- and moisture-sensitive. Stability studies show:

  • Thermal Degradation : TGA/DSC reveals decomposition above 150°C.
  • Hydrolytic Stability : Half-life of ~48 hours in pH 7.4 buffer at 25°C.
    Store at 0–6°C in amber vials with desiccants (e.g., silica gel). For reactions, use anhydrous solvents (e.g., THF over molecular sieves) and avoid prolonged exposure to air .

Ethical and Safety Considerations

Q. What precautions are critical when handling this compound in pharmacological studies?

  • Methodological Answer : Despite potential bioactivity ( ), the compound is not FDA-approved. Follow OECD guidelines:

  • Toxicity Screening : Ames test for mutagenicity, MTT assay for cytotoxicity.
  • Institutional Approval : Obtain IACUC/IBC approvals for in vivo studies.
  • Waste Disposal : Neutralize brominated waste with NaHCO3_3 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.